![molecular formula C15H15NOS B11860263 1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one CAS No. 827320-84-3](/img/structure/B11860263.png)
1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that features a thiophene ring fused to a dihydroisoquinoline moiety
Méthodes De Préparation
The synthesis of 1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route involves the condensation of thiophene-2-carbaldehyde with 3,4-dihydroisoquinoline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Applications De Recherche Scientifique
1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. The thiophene ring and dihydroisoquinoline moiety can interact with enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be compared with other similar compounds, such as:
Thiophene derivatives: Compounds like thiophene-2-carbaldehyde and thiophene-2-ethanol share the thiophene ring structure but differ in their functional groups and overall reactivity.
Dihydroisoquinoline derivatives: Compounds like 3,4-dihydroisoquinoline and its substituted derivatives have similar core structures but may exhibit different chemical and biological properties.
Propriétés
Numéro CAS |
827320-84-3 |
|---|---|
Formule moléculaire |
C15H15NOS |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
1-(1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C15H15NOS/c1-11(17)16-9-8-12-5-2-3-6-13(12)15(16)14-7-4-10-18-14/h2-7,10,15H,8-9H2,1H3 |
Clé InChI |
JBQILCDTDJSLTM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2=CC=CC=C2C1C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


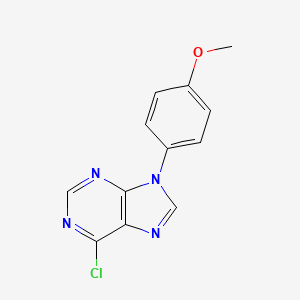
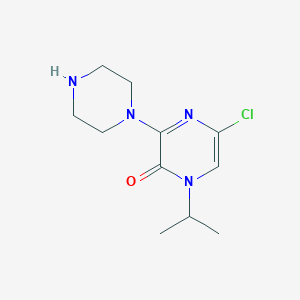
![11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one](/img/structure/B11860205.png)
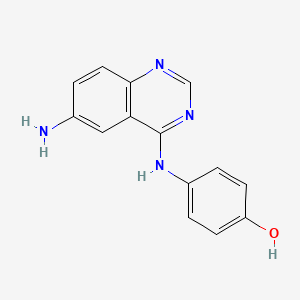
![8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11860219.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11860238.png)





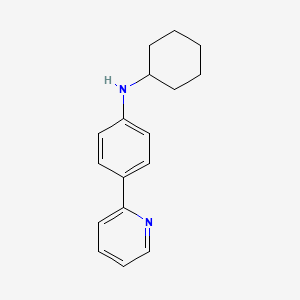
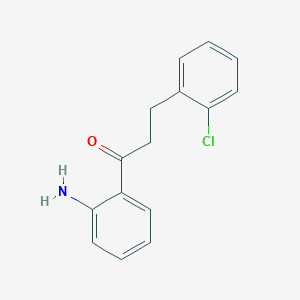
![2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11860276.png)
